molecular formula C22H19N3OS B3491250 5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}THIOPHENE-3-CARBOXAMIDE

5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}THIOPHENE-3-CARBOXAMIDE

Cat. No.: B3491250
M. Wt: 373.5 g/mol
InChI Key: WTUZXGMAYADYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-

Properties

IUPAC Name

5-methyl-4-phenyl-N-[3-(pyrazol-1-ylmethyl)phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-16-21(18-8-3-2-4-9-18)20(15-27-16)22(26)24-19-10-5-7-17(13-19)14-25-12-6-11-23-25/h2-13,15H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUZXGMAYADYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)C(=O)NC2=CC=CC(=C2)CN3C=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}THIOPHENE-3-CARBOXAMIDE
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5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}THIOPHENE-3-CARBOXAMIDE
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5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}THIOPHENE-3-CARBOXAMIDE
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5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}THIOPHENE-3-CARBOXAMIDE
Reactant of Route 5
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5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}THIOPHENE-3-CARBOXAMIDE
Reactant of Route 6
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5-METHYL-4-PHENYL-N-{3-[(1H-PYRAZOL-1-YL)METHYL]PHENYL}THIOPHENE-3-CARBOXAMIDE

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